2-(4-Oxopyridin-1-YL)acetonitrile

Description

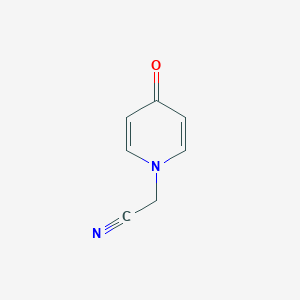

2-(4-Oxopyridin-1-YL)acetonitrile is a β-oxoalkanonitrile derivative characterized by a pyridinone ring substituted with a nitrile group at the 1-position. This compound belongs to a class of molecules known for their versatility in organic synthesis and pharmacological applications. β-Oxoalkanonitriles, including this derivative, are critical intermediates in synthesizing azolylazines and other heterocyclic frameworks due to their reactive ketone and nitrile functionalities . Its synthesis typically involves condensation or rearrangement reactions, aligning with methodologies used for analogous β-oxo-nitriles .

Properties

CAS No. |

115698-15-2 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-(4-oxopyridin-1-yl)acetonitrile |

InChI |

InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |

InChI Key |

PCFBIPVGTIHCNJ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=CC1=O)CC#N |

Canonical SMILES |

C1=CN(C=CC1=O)CC#N |

Synonyms |

1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(4-Oxopyridin-1-YL)acetonitrile, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

- Pyridinone vs. Chromene Core: The pyridinone ring in this compound enables stronger hydrogen-bonding interactions compared to the chromene core in methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate, influencing their respective roles in ligand design versus reactivity studies .

- Substituent Effects : The diiodo substitution in 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid introduces steric bulk and electronic effects, reducing its pharmacological utility compared to the unsubstituted acetonitrile derivative, which is more reactive in synthetic pathways .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic and Computational Data

| Compound | IR (cm⁻¹) | NMR (δ, ppm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | 2220 (C≡N) | 8.2 (pyridinone H) | 4.3 (DFT estimate) |

| Methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate | 1740 (C=O) | 6.8–7.5 (aromatic H) | 3.8 |

Key Findings:

- The nitrile group in this compound exhibits a distinct IR stretch at 2220 cm⁻¹, absent in ester or carboxylic acid analogs.

- DFT studies on chromene derivatives reveal non-planar structures with localized HOMO-LUMO orbitals on the chromene ring, whereas pyridinone-based compounds show delocalized electron density across the heterocycle, enhancing their stability in metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.